Alisol B 23-acetate
Overview
Description
Alisol B 23-acetate (AB23A) is a natural triterpenoid, which is a major bioactive constituent in the Chinese herb Zexie (Rhizoma Alismatis) . It has been found to have multiple pharmacological activities . AB23A produces protective effects against EE-induced cholestasis due to FXR-mediated gene regulation .
Synthesis Analysis
AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . The key enzymes responsible for AB23A hydrolysis in human plasma and tissue preparations are human butyrylcholinesterase (hBchE) and human carboxylesterases . It was also found that human serum albumin (hSA) could catalyze AB23A hydrolysis .Molecular Structure Analysis
The molecular formula of AB23A is C32H50O5 . Its molecular weight is 514.74 .Chemical Reactions Analysis
AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . The key enzymes responsible for AB23A hydrolysis in human plasma and tissue preparations are human butyrylcholinesterase (hBchE) and human carboxylesterases .Physical And Chemical Properties Analysis
AB23A is a solid substance with a white to off-white color . It has a molecular weight of 514.74 and a molecular formula of C32H50O5 .Scientific Research Applications
1. Renal Ischemia-Reperfusion Injury
- Application Summary: AB23A, a major active triterpenoid extracted from Alismatis rhizoma, can activate renal FXR and induce FXR down-stream gene expression in mouse kidney .
- Methods of Application: In vitro and in vivo FXR activation was determined by a dual-luciferase assay, docking analysis, site-directed mutagenesis, and whole kidney transcriptome analysis .
- Results: AB23A treatment significantly attenuated renal ischemia-reperfusion-induced AKI in WT mice but not in FXR mice .
2. Mast Cell Activation and Allergic Reaction
- Application Summary: AB23A has been reported to inhibit the degranulation of mast cells stimulated by immunoglobulin E/antigen (IgE/Ag), and also decrease the synthesis of leukotriene C4 (LTC4), production of interlukin-6 (IL-6), and expression of cyclooxygenase-2 (COX-2) .
- Methods of Application: The effect of AB23A on mast cells and allergic reaction was examined .
- Results: AB23A inhibited spleen tyrosine kinase (Syk) and the downstream signaling molecules including phospholipase Cγ (PLCγ), serine-threonine protein kinase/inhibitor of nuclear factor kappa-B kinase/nuclear factor kappa-B (Akt/IKK/NF-κB), and mitogen-activated protein kinases/cytosolic phospholipase A2 (MAPK/cPLA2) .
3. Anti-Proliferative Activities
- Application Summary: AB23A, a tetracyclic triterpenoid isolated from the rhizome of Alisma orientale, has been reported to exert anti-proliferative activities in human colon, ovarian and gastric cancer cells .
4. Hepatoprotection
- Application Summary: AB23A, a natural triterpenoid, has been characterized for its protective effect on alpha-naphthylisothiocyanate (ANIT)-induced liver injury and intrahepatic cholestasis in mice .
5. Non-Alcoholic Steatohepatitis
- Application Summary: AB23A has been found to protect against non-alcoholic steatohepatitis (NASH) in mice via farnesoid X receptor activation .
- Methods of Application: NASH was induced in mice fed a methionine and choline-deficient (MCD) diet for 4 weeks. The mice were simultaneously treated with AB23A (15, 30, and 60 mg·kg-1·d-1, ig) for 4 weeks .
- Results: AB23A treatment significantly and dose-dependently decreased the elevated levels of serum ALT and AST in MCD diet-fed mice. Furthermore, AB23A treatment significantly reduced hepatic triglyceride accumulation, inflammatory cell infiltration and hepatic fibrosis in the mice .
6. Liver Regeneration
- Application Summary: AB23A activates FXR-mediated regulation of genes involved in hepatocyte proliferation, potentially becoming a novel therapeutic option for facilitating efficient liver regeneration in patients subjected to liver resection .
7. Non-Alcoholic Steatohepatitis
- Application Summary: AB23A has been found to protect against non-alcoholic steatohepatitis (NASH) in mice via farnesoid X receptor activation .
- Methods of Application: NASH was induced in mice fed a methionine and choline-deficient (MCD) diet for 4 weeks. The mice were simultaneously treated with AB23A (15, 30, and 60 mg·kg-1·d-1, ig) for 4 weeks .
- Results: AB23A treatment significantly and dose-dependently decreased the elevated levels of serum ALT and AST in MCD diet-fed mice. Furthermore, AB23A treatment significantly reduced hepatic triglyceride accumulation, inflammatory cell infiltration and hepatic fibrosis in the mice .
8. Liver Regeneration
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOAQXKIIGTTRE-JSWHPQHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alisol B 23-acetate | |
CAS RN |
26575-95-1 | |
Record name | ALISOL B 23-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Y3NE3ZV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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